1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-
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Overview
Description
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to a 1,4-benzenediamine core. It is used in various scientific research applications due to its reactivity and potential for forming stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrophenyl derivatives under controlled conditions. One common method includes the high-pressure promoted SNAr (nucleophilic aromatic substitution) reaction of aromatic amines with fluoronitrobenzenes, followed by the reduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups to amino groups is a common reaction.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- involves its ability to form stable complexes with various molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Known for its use in dye production and as an intermediate in organic synthesis.
1,4-Benzenediamine: A simpler compound used in the production of polymers and as a precursor for various chemical reactions.
N1,N1,N4,N4-tetraphenyl-1,4-phenylenediamine: Used in coordination chemistry and as a ligand for metal complexes.
Uniqueness
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- is unique due to its dual 2,4-dinitrophenyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
651048-13-4 |
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Molecular Formula |
C30H22N8O8 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2,4-dinitroanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H22N8O8/c39-35(40)25-13-15-27(29(17-25)37(43)44)33-23-9-5-21(6-10-23)31-19-1-2-20(4-3-19)32-22-7-11-24(12-8-22)34-28-16-14-26(36(41)42)18-30(28)38(45)46/h1-18,31-34H |
InChI Key |
SVSUOIJZYALUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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